Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a compound that contains an isoxazole ring . These compounds are known to bind with high affinity to multiple receptors
Mode of Action
Isoxazole derivatives are known to interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
Isoxazole derivatives are known to affect various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that isoxazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Isoxazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Isoxazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoxazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of naphthalene-1-carboxylic acid with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with methyl propiolate to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the naphthalene and methyl carboxylate groups.
Thiadiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.
Oxadiazole: A related compound with oxygen and nitrogen atoms in the ring.
Uniqueness
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties.
Properties
IUPAC Name |
methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKXDIZHBVAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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